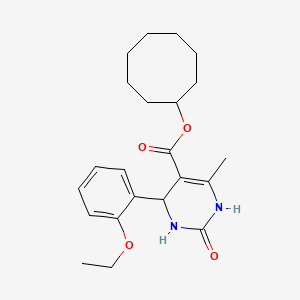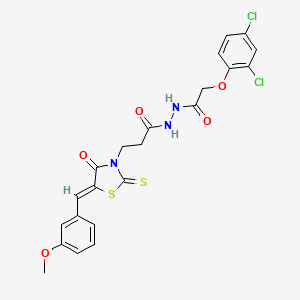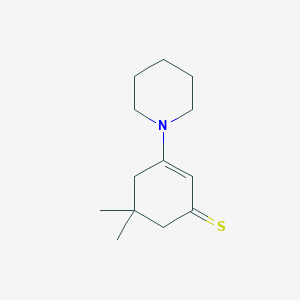![molecular formula C20H21ClN2O3S B11696939 ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11696939.png)
ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate typically involves multiple steps:
Formation of 5-chloropentanoyl chloride: This is achieved by reacting 5-chloropentanoic acid with thionyl chloride or oxalyl chloride under reflux conditions to produce 5-chloropentanoyl chloride.
Acylation of phenothiazine: The phenothiazine core is acylated with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 10-(5-chloropentanoyl)-10H-phenothiazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated pentanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antihistamine.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate involves its interaction with specific molecular targets, such as dopamine and histamine receptors. The phenothiazine core is known to block dopamine receptors, which can alleviate symptoms of psychosis. Additionally, the compound’s antihistamine properties are attributed to its ability to inhibit histamine receptors, reducing allergic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antihistamine properties.
Prochlorperazine: Used to control severe nausea and vomiting.
Uniqueness
Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate is unique due to its specific structural features, such as the chlorinated pentanoyl group and the carbamate ester. These modifications can enhance its pharmacological properties and potentially reduce side effects compared to other phenothiazine derivatives.
Propriétés
Formule moléculaire |
C20H21ClN2O3S |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
ethyl N-[10-(5-chloropentanoyl)phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C20H21ClN2O3S/c1-2-26-20(25)22-14-10-11-18-16(13-14)23(19(24)9-5-6-12-21)15-7-3-4-8-17(15)27-18/h3-4,7-8,10-11,13H,2,5-6,9,12H2,1H3,(H,22,25) |
Clé InChI |
FRUGVXUESPRRQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)




![5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696895.png)
![2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B11696901.png)
![4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11696905.png)
![5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11696914.png)
![Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696919.png)
![17-(5-Acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696925.png)
![(4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696928.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696933.png)
![Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11696945.png)
